WDR5-IN-4 (tfa) is a small molecule inhibitor targeting the WD Repeat-Containing Protein 5, a crucial component in various oncogenic processes, particularly through its interaction with the MYC transcription factor. The compound has been developed as part of a broader effort to inhibit WDR5's role in gene regulation and cancer progression. WDR5 plays a significant role in the assembly of histone methyltransferase complexes, which are essential for the epigenetic regulation of gene expression.
WDR5-IN-4 (tfa) is classified as a WDR5 inhibitor and is part of a series of compounds designed to disrupt the WDR5-MYC interaction. This compound is synthesized to enhance specificity and potency against WDR5, making it a valuable tool in cancer research and therapeutic development. The compound is derived from extensive structure-activity relationship studies aimed at optimizing binding affinity and biological efficacy against WDR5.
The synthesis of WDR5-IN-4 (tfa) involves multiple steps that typically start with known chemical scaffolds that have shown activity against WDR5. For instance, the synthesis may begin with an intermediate such as 5-methyl-4-nitroimidazole, which undergoes various chemical modifications including N-alkylation and functional group transformations to yield the final product.
Key techniques employed in the synthesis include:
The detailed synthetic route can be complex, often requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of WDR5-IN-4 (tfa) features several key functional groups that contribute to its binding affinity for WDR5. The compound typically contains:
X-ray crystallography or NMR data may provide insights into the three-dimensional conformation of WDR5-IN-4 when bound to its target, revealing critical interactions that stabilize the inhibitor within the WDR5 binding site.
WDR5-IN-4 (tfa) undergoes specific chemical interactions upon binding to WDR5, primarily characterized by:
These interactions are essential for inhibiting the protein's function, ultimately leading to reduced MYC activity and altered gene expression profiles associated with oncogenesis.
WDR5-IN-4 (tfa) functions by competitively inhibiting the interaction between WDR5 and MYC. The mechanism involves:
Quantitative assays such as fluorescence polarization assays are often used to determine binding affinities (K_d values) which indicate how effectively WDR5-IN-4 can displace MYC from its binding site.
WDR5-IN-4 (tfa) exhibits several notable physical and chemical properties:
These properties make it suitable for in vitro studies assessing its efficacy as a therapeutic agent against cancers driven by MYC overexpression.
WDR5-IN-4 (tfa) is primarily utilized in research settings focused on:
The ongoing research into compounds like WDR5-IN-4 highlights their potential not only as therapeutic agents but also as valuable tools for understanding complex cellular mechanisms involved in cancer progression.
WD repeat domain 5 (WD repeat domain 5) adopts a seven-bladed β-propeller architecture that forms a central cavity known as the WIN (WD repeat domain 5 interaction) site. This cavity serves as a high-affinity binding pocket for arginine-containing WIN motifs present in chromatin-associated proteins, including mixed lineage leukemia (mixed lineage leukemia) family histone methyltransferases. The WIN site features three subsites:
Table 1: Key Residues in WD repeat domain 5 WIN Site
Subsite | Critical Residues | Interaction Type |
---|---|---|
S1/S2 | Asp107, Tyr191, Cys261 | Hydrogen bonding, cation-π |
S4 | Phe149, Phe263 | Hydrophobic packing |
S7 | Leu152, Val217 | Van der Waals contacts |
Crystallographic studies reveal that WIN motif engagement requires peptide insertion into this narrow cavity, resulting in slow association kinetics (kₐ~10³ M⁻¹s⁻¹) but high binding affinity (Kd = 0.1-10 nM for native peptides) due to complementary surface topology [2] [3]. This architecture makes the WIN site pharmacologically tractable for competitive inhibition strategies aimed at disrupting WD repeat domain 5-chromatin interactions.
WD repeat domain 5-IN-4 trifluoroacetate (Compound C6) achieves picomolar binding affinity (Kd = 0.1 nM) through strategic mimicry of the conserved arginine anchor and optimization of subsite interactions:
S2 subsite engagement: The imidazole-imine warhead penetrates the deepest region of the S2 pocket, forming bidentate hydrogen bonds with aspartic acid 107 backbone atoms and a π-stacking interaction with tyrosine 191 [3] [8]. This replicates the arginine positioning observed in mixed lineage leukemia peptide complexes.
S4 subsite occupancy: A 4-fluoro-2-methylphenyl moiety occupies the hydrophobic S4 cleft, with fluorine substitution enhancing van der Waals contacts with phenylalanine 263 while avoiding steric clashes [3]. The methyl group extends toward phenylalanine 149, filling a subpocket unexploited by native peptides.
S7 subsite optimization: The N-methylimidazole extension projects into the solvent-exposed S7 region, forming a water-mediated hydrogen bond with cysteine 261 backbone while maintaining low desolvation penalty [7]. This moiety contributes to selectivity over other WD40-domain proteins.
Biophysical analyses confirm WD repeat domain 5-IN-4 trifluoroacetate competitively displaces mixed lineage leukemia-derived peptides with >1,000-fold selectivity versus negative control compounds bearing regioisomeric fluorine substitutions that disrupt S4 pocket complementarity [3].
WD repeat domain 5-IN-4 trifluoroacetate represents an advanced chemotype within three generations of WIN site inhibitors characterized by progressive affinity improvements:
Table 2: Evolution of WD repeat domain 5 WIN Site Inhibitor Scaffolds
Generation | Representative Compound | Core Scaffold | Kd (nM) | Cellular GI50 (μM) |
---|---|---|---|---|
First | OICR-9429 | Piperazine-benzene | 64 | >10 (mixed lineage leukemia-rearranged MV4:11) |
Second | C16 (dihydroisoquinolinone) | Dihydroisoquinolin-1-one | 0.044 | 0.6 |
Third | WD repeat domain 5-IN-4 trifluoroacetate | Imidazole-imine benzamide | 0.1 | 0.6 (MV4:11); 25.4 (K562) |
Notable scaffold advancements:
High-resolution co-crystal structures (≤1.8 Å) of WD repeat domain 5-IN-4 trifluoroacetate bound to WD repeat domain 5 reveal induced-fit mechanisms and conformational adaptability:
S2 pocket plasticity: The aspartic acid 107 side chain rotates 120° to form a salt bridge with the imidazole-imine warhead, while tyrosine 191 shifts 1.2 Å to optimize π-stacking. This creates a subpocket accommodating the methylene linker [3] [5].
Dynamic S4/S7 interface: Binding triggers a hinge motion between blades 5 and 6, expanding the S4-S7 cleft volume by 18% (from 210 ų to 248 ų) versus apo structures. This enables optimal burial of the 4-fluoro-2-methylphenyl group without backbone distortion [7].
Cysteine 261 role: The carbonyl oxygen of WD repeat domain 5-IN-4 trifluoroacetate forms a critical hydrogen bond with cysteine 261 backbone NH, stabilizing a rare β-bulge conformation that optimizes S7 pocket geometry. Mutagenesis (cysteine 261 to alanine) reduces affinity 150-fold, confirming this interaction's energetic contribution [3] [8].
Table 3: Conformational Changes in WD repeat domain 5 Upon WD repeat domain 5-IN-4 trifluoroacetate Binding
Parameter | Apo WD repeat domain 5 | WD repeat domain 5-IN-4 trifluoroacetate Bound | Functional Consequence |
---|---|---|---|
S2 volume | 98 ų | 86 ų | Enhanced charge density |
S4 volume | 74 ų | 89 ų | Improved hydrophobic packing |
Blade 5-6 angle | 142° | 155° | Expanded S4/S7 interface |
Cys261 ϕ/ψ | -135°/135° | -95°/145° | β-bulge formation |
These structural insights explain WD repeat domain 5-IN-4 trifluoroacetate's exceptional affinity and provide a blueprint for next-generation inhibitors targeting conformational substates observed during molecular dynamics simulations [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1